1-(Butylsulfonyl)piperazine

Vue d'ensemble

Description

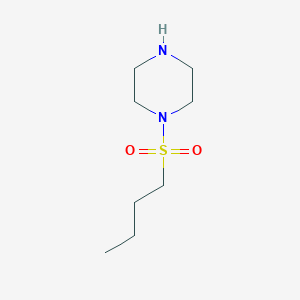

1-(Butylsulfonyl)piperazine is an organic compound with the molecular formula C₈H₁₈N₂O₂S. It features a piperazine ring substituted with a butylsulfonyl group. This compound is part of the broader class of piperazine derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(Butylsulfonyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with controlled temperature, pressure, and reactant flow rates .

Analyse Des Réactions Chimiques

Alkylation and Acylation Reactions

The secondary amine in 1-(butylsulfonyl)piperazine undergoes alkylation and acylation at the remaining nitrogen:

Alkylation

Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of NaH or K₂CO₃ yields N-alkylated derivatives:

Acylation

Acyl chlorides (e.g., acetyl chloride, benzoyl chloride) react to form amides:

Sulfonylation and Cross-Coupling

The sulfonyl group enables further functionalization:

Sulfonamide Formation

Reaction with aryl/alkyl sulfonyl chlorides introduces additional sulfonamide groups:

Buchwald–Hartwig Amination

Palladium-catalyzed coupling with aryl halides forms C–N bonds:

-

Coupling with 4-bromoanisole using Pd(OAc)₂/XPhos gives 4-(4-methoxyphenyl) derivative (77% yield) .

N-Oxidation

Treatment with m-CPBA or H₂O₂ generates N-oxide derivatives:

Metal Coordination

The sulfonyl and amine groups act as ligands for transition metals:

-

Example : Cu(II) complexes of this compound show square-planar geometry and antimicrobial activity .

Stability and Degradation Pathways

This compound undergoes hydrolysis under acidic/basic conditions:

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

1-(Butylsulfonyl)piperazine serves as a crucial building block in the synthesis of more complex organic molecules. Its sulfonyl group enhances its reactivity and specificity, making it valuable for various synthetic pathways. This compound's unique structure allows for the introduction of functional groups that can lead to novel derivatives with tailored properties.

Biological Research

Biochemical Probes

In biological research, this compound has been investigated for its potential as a biochemical probe. Its ability to interact with various enzymes and proteins opens avenues for exploring cellular mechanisms and pathways. For instance, it has been studied for its interaction with DprE1, an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis. The compound forms a covalent adduct with the active-site cysteine residue (C387), leading to the disruption of mycobacterial cell wall synthesis and subsequent bacterial lysis.

Pharmacological Applications

Antitubercular Activity

Research indicates that this compound derivatives can exhibit antitubercular activity by inhibiting DprE1. This inhibition blocks the synthesis of decaprenyl phosphoarabinose (DPA), a precursor necessary for mycobacterial cell wall formation . The structural modifications introduced by the sulfonyl group enhance the binding affinity and solubility of these compounds, making them promising candidates for tuberculosis treatment.

Potential in Cancer Therapy

The anticancer properties of piperazine derivatives, including this compound, have also been explored. Studies show that certain piperazine analogs can induce apoptosis in cancer cells through various mechanisms, including caspase activation and cell cycle arrest . This suggests that this compound may be developed into therapeutic agents for cancer treatment.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its unique chemical properties allow it to be incorporated into formulations that require specific performance characteristics, such as enhanced stability or reactivity.

Case Studies

Study on Antitubercular Activity

A notable study focused on the design and synthesis of sulfonamide-containing piperazine derivatives aimed at inhibiting DprE1. The results indicated that these compounds showed significant antitubercular activity in murine models, suggesting their potential use in combination therapies for tuberculosis .

Cancer Research Insights

Another study highlighted the efficacy of piperazine derivatives in inducing apoptosis in liver cancer cells. The introduction of the piperazine moiety enhanced the biological activity of these compounds, demonstrating their potential as anticancer agents .

Mécanisme D'action

The mechanism of action of 1-(Butylsulfonyl)piperazine is primarily related to its interaction with biological targets. It can act as a ligand for various receptors, modulating their activity. The sulfonyl group enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound in drug discovery .

Comparaison Avec Des Composés Similaires

1-Benzylpiperazine: Known for its stimulant properties.

1-(3-Chlorophenyl)piperazine: Used in the synthesis of antidepressants.

1-(3-Trifluoromethylphenyl)piperazine: Often found in combination with other piperazines in research.

Uniqueness: 1-(Butylsulfonyl)piperazine is unique due to its sulfonyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where enhanced binding affinity and specificity are required .

Activité Biologique

1-(Butylsulfonyl)piperazine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a piperazine ring substituted with a butylsulfonyl group. The structural formula can be represented as follows:

This configuration contributes to its solubility and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperazine derivatives, including this compound. Research indicates that compounds containing piperazine moieties exhibit significant antibacterial activity against various pathogens. For example, a study demonstrated that piperazine sulfonamides can inhibit bacterial growth effectively, showcasing their potential as therapeutic agents .

Table 1: Antimicrobial Activity of Piperazine Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

| This compound | P. aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study focusing on novel piperazine derivatives reported that certain analogues induced apoptosis in liver cancer cell lines through intrinsic and extrinsic pathways. Specifically, the compound demonstrated an IC50 value of approximately 7 µg/mL against liver cancer cells, indicating its potential as an anti-cancer agent .

Table 2: Cytotoxicity of Piperazine Derivatives on Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | SNU-475 | 6.98 |

| This compound | SNU-423 | 7.76 |

The mechanism underlying the biological activity of this compound involves the induction of apoptosis in cancer cells. This process is mediated by the activation of caspases, which are critical enzymes in the apoptotic pathway. The compound was shown to significantly increase caspase-3/7 and caspase-9 activities in treated cells, suggesting that it promotes cell death through both mitochondrial and death receptor pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of piperazine derivatives. Studies indicate that modifications to the piperazine ring and its substituents can significantly affect biological activity. For instance, replacing certain groups on the piperazine ring can enhance or diminish antimicrobial and anticancer properties .

Table 3: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Methyl group at position-3 | Decreased activity |

| Cyclohexyl substitution | Increased potency |

| Isoquinoline moiety | Improved selectivity |

Case Study 1: Antitubercular Activity

A notable study evaluated analogues of piperazine compounds against Mycobacterium tuberculosis (Mtb). One analogue demonstrated selective inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH), a critical enzyme for bacterial survival. This finding underscores the potential for developing new antitubercular agents based on piperazine scaffolds .

Case Study 2: Hepatotoxicity Evaluation

In evaluating the safety profile of this compound, acute toxicity studies were conducted in female rats. The results indicated no significant adverse effects on liver and kidney function, suggesting a favorable safety profile for further development as a therapeutic agent .

Propriétés

IUPAC Name |

1-butylsulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2S/c1-2-3-8-13(11,12)10-6-4-9-5-7-10/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWABFFIFVLMOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588107 | |

| Record name | 1-(Butane-1-sulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926206-14-6 | |

| Record name | 1-(Butane-1-sulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.